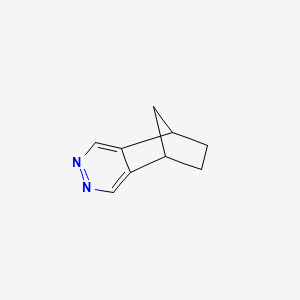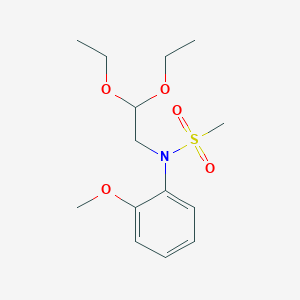
5,6,7,8-Tetrahydro-5,8-methanophthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-5,8-methanophthalazine is a unique heterocyclic compound characterized by its norbornadiene-fused structure
Preparation Methods
The synthesis of 5,6,7,8-Tetrahydro-5,8-methanophthalazine typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde with hydrazine . This reaction yields 5,8-Dihydro-5,8-methanophthalazine, which can be further oxidized using m-chloroperoxybenzoic acid (MCPBA) to produce an N-oxide . Subsequent oxidation with MCPBA affords the corresponding exo-6,7-epoxy derivative
Chemical Reactions Analysis
5,6,7,8-Tetrahydro-5,8-methanophthalazine undergoes various chemical reactions, including:
Scientific Research Applications
5,6,7,8-Tetrahydro-5,8-methanophthalazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-5,8-methanophthalazine is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors. For example, the compound can form N-oxides and epoxides, which may interact with biological macromolecules through oxidation and nucleophilic substitution reactions .
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-5,8-methanophthalazine can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-2-naphthylamine: This compound is structurally similar but contains an amino group instead of the methanophthalazine structure.
5,6,7,8-Tetrahydro-1-naphthol: This compound has a hydroxyl group and is used in different chemical reactions and applications.
5,6,7,8-Tetrahydromethanopterin: This compound is involved in methanogenesis and has different biological functions compared to this compound.
The uniqueness of this compound lies in its norbornadiene-fused structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
89701-52-0 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C9H10N2/c1-2-7-3-6(1)8-4-10-11-5-9(7)8/h4-7H,1-3H2 |
InChI Key |
ZFNISOAIVNPKSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3=CN=NC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)






![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
oxophosphanium](/img/structure/B14379860.png)
methanone](/img/structure/B14379875.png)

![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)


